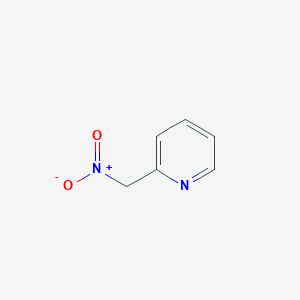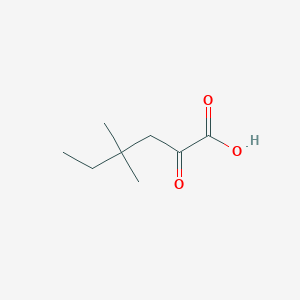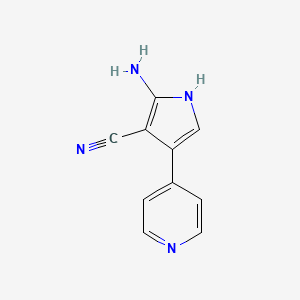
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 4-pyridinecarboxaldehyde and 2-amino-3-cyanopyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with biological molecules, which can modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(4-pyridinyl)-3-thiophenecarbonitrile: Similar structure but contains a thiophene ring instead of a pyrrole ring.
2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile: Contains a quinoline ring and a tolyl group, offering different electronic properties.
Uniqueness
2-amino-4-(4-pyridinyl)-1H-Pyrrole-3-carbonitrile is unique due to its combination of pyridine and pyrrole rings, along with the presence of both amino and nitrile functional groups
Eigenschaften
Molekularformel |
C10H8N4 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-amino-4-pyridin-4-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-9(6-14-10(8)12)7-1-3-13-4-2-7/h1-4,6,14H,12H2 |
InChI-Schlüssel |
YAXUNFPQQZTART-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CNC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


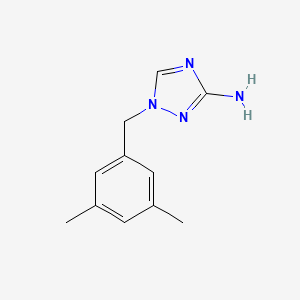
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)




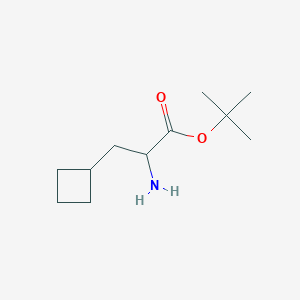
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
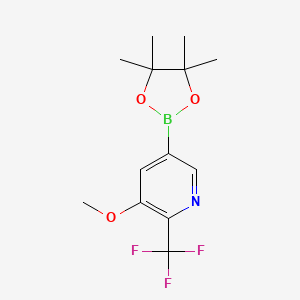
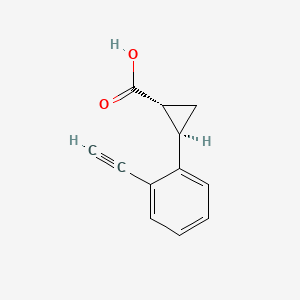
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
